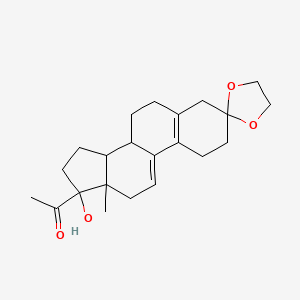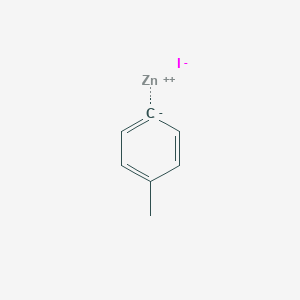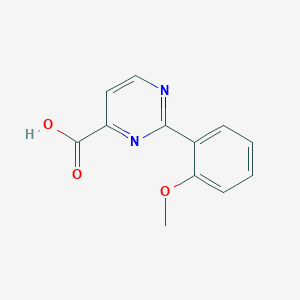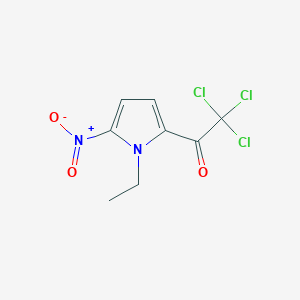
5-Iodo-2'-C-Methyl uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2’-C-Methyl Uridine is a uridine analogue, which means it is structurally similar to uridine, a nucleoside that plays a crucial role in the synthesis of RNA. This compound has garnered attention due to its potential antiepileptic effects and its use in studying anticonvulsant and anxiolytic activities . It is also being explored for the development of new antihypertensive agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2’-C-Methyl Uridine typically involves the iodination of a uridine derivative. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the uridine molecule . The reaction conditions often require a controlled environment to ensure the selective iodination without affecting other functional groups.
Industrial Production Methods: While specific industrial production methods for 5-Iodo-2’-C-Methyl Uridine are not extensively documented, the general approach would involve large-scale iodination reactions under optimized conditions to maximize yield and purity. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2’-C-Methyl Uridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or phosphines. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve the desired oxidation state.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted uridine derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
5-Iodo-2’-C-Methyl Uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is employed in studies related to RNA synthesis and function, as well as in the investigation of nucleoside metabolism.
Medicine: Its potential antiepileptic and anxiolytic effects make it a candidate for developing new therapeutic agents.
Industry: The compound’s unique properties make it valuable in the development of pharmaceuticals and other biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Iodo-2’-C-Methyl Uridine involves its incorporation into RNA, where it can interfere with normal nucleoside function. This interference can lead to the disruption of RNA synthesis and function, which is particularly useful in studying the effects of nucleoside analogues on cellular processes . The compound’s molecular targets include various enzymes involved in nucleoside metabolism and RNA synthesis pathways.
Comparison with Similar Compounds
5-Iodo-2’-Deoxyuridine: Another iodinated uridine analogue with antiviral and anticancer properties.
5-Fluoro-2’-Deoxyuridine: Known for its use in cancer treatment due to its ability to inhibit thymidylate synthase.
5-Bromo-2’-Deoxyuridine: Used in research to study DNA synthesis and repair mechanisms.
Uniqueness: 5-Iodo-2’-C-Methyl Uridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential antiepileptic and anxiolytic effects, along with its use in developing antihypertensive agents, set it apart from other similar compounds .
Properties
Molecular Formula |
C10H13IN2O6 |
|---|---|
Molecular Weight |
384.12 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17) |
InChI Key |
DUXPOYGBBRNGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)







![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)

